Perchloromethyl Mercaptan: A Technical Guide to its Chemical Properties and Structure
Perchloromethyl Mercaptan: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is an organosulfur compound with the chemical formula CCl₃SCl.[1] It presents as a yellow, oily liquid characterized by a pungent, acrid, and unpleasant odor.[2][3] While its common name suggests it is a mercaptan, it is chemically classified as a sulfenyl chloride.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and reactive characteristics of perchloromethyl mercaptan, tailored for professionals in research and development. PMM is primarily utilized as an intermediate in the synthesis of various chemical products, including dyes and fungicides such as captan (B1668291) and folpet.[1] Its high reactivity also makes it a compound of interest in various chemical syntheses.[4]
Chemical Structure
The molecular structure of perchloromethyl mercaptan consists of a trichloromethyl group (-CCl₃) bonded to a sulfur atom, which is in turn bonded to a chlorine atom.
Caption: 2D Structure of Perchloromethyl Mercaptan.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of perchloromethyl mercaptan.
Table 1: Physical Properties of Perchloromethyl Mercaptan
| Property | Value | Reference |
| Molecular Formula | CCl₄S or CCl₃SCl | [1][2][5] |
| Molecular Weight | 185.87 g/mol | [1] |
| Appearance | Colorless to pale-yellow oily liquid | [1][2][4] |
| Odor | Strong, unpleasant, acrid | [1][2][5] |
| Boiling Point | 147 to 148 °C (297 to 298 °F; 420 to 421 K) | [1] |
| Melting Point | -70 °C (-94 °F; 203 K) to -44 °C (-47 °F; 229 K) | [1][4] |
| Density | 1.72 g/cm³ | [1][2] |
| Specific Gravity | 1.69 - 1.706 at 11°C | [5][6] |
| Vapor Pressure | 0.4 kPa (at 20 °C) | [1] |
| Vapor Density | 6.4 (air = 1) | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| Refractive Index | 1.5370 to 1.5410 (at 20°C, 589 nm) | [7] |
Table 2: Chemical and Safety Properties of Perchloromethyl Mercaptan
| Property | Description | Reference |
| Chemical Reactivity | Highly reactive. Reacts violently with many chemicals. Reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur. Corrosive to most metals, including iron and steel. | [1][4][5] |
| Hydrolysis | Slowly hydrolyzes in water: 8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₂ | [1] |
| Oxidation | Oxidized by nitric acid to trichloromethanesulfonyl chloride (CCl₃SO₂Cl). | [1] |
| Flammability | Not flammable, but may support combustion. | [2][5] |
| Stability | Decomposes on heating, producing toxic and corrosive fumes. | [8] |
| Synonyms | Trichloromethanesulfenyl chloride, Trichloromethyl sulfur chloride, PCM, PMM | [1][4][5] |
| CAS Number | 594-42-3 | [1] |
Experimental Protocols
Synthesis of Perchloromethyl Mercaptan
A common laboratory-scale synthesis of perchloromethyl mercaptan involves the chlorination of carbon disulfide.
Generalized Protocol:
-
Reaction Setup: A round bottom flask is fitted with a reflux condenser.
-
Reactants: Carbon disulfide (75 g) and a catalytic amount of iodine (0.3 g) are placed in the flask.[9]
-
Chlorination: The flask is cooled with an ice-water bath, and a stream of dry chlorine gas is passed through the mixture for several hours. The reaction can be expedited by exposure to diffused daylight.[9]
-
Reaction Monitoring: The reaction is continued until the volume of the liquid has approximately doubled.[9]
-
Workup: The excess carbon disulfide and the carbon tetrachloride byproduct are removed by warming the mixture. The remaining sulfur chloride is decomposed by vigorously shaking with an equal volume of water.[9]
-
Purification: The product is then purified by steam distillation followed by distillation under reduced pressure.[9]
An alternative synthesis route involves the reaction of trichloromethane with sulfur dichloride in the presence of an organic alkali like triethylamine, which acts as a catalyst and an acid-binding agent.[10][11]
Caption: Generalized workflow for the synthesis of perchloromethyl mercaptan.
Reactivity and Toxicological Mechanisms
Perchloromethyl mercaptan is a highly reactive and toxic compound. Its toxicity is believed to stem from two primary mechanisms.[1]
-
Reaction with Biological Macromolecules: The compound readily reacts with various biological functional groups, such as hydroxyl (-OH), sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups. This can lead to the inactivation of essential enzymes and other proteins, disrupting critical cellular functions.[1]
-
Hydrolysis to Hydrochloric Acid: In the presence of water, perchloromethyl mercaptan hydrolyzes to form hydrochloric acid (HCl).[1] This can cause severe irritation and chemical burns to tissues upon contact.
When heated or in a fire, it emits toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[1][5]
Caption: Hypothesized mechanisms of toxicity for perchloromethyl mercaptan.
Conclusion
Perchloromethyl mercaptan is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its high reactivity, while beneficial for synthesis, also contributes to its significant toxicity. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe handling and effective utilization in research and industrial applications. The information presented in this guide serves as a comprehensive resource for professionals working with or investigating this compound.
References
- 1. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 2. Trichloromethanesulfenyl chloride | CCl3SCl | CID 11666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Perchloromethyl mercaptan [cdc.gov]
- 4. Respiratory protection equipments CCl4S (perchloromethyl mercaptan), CAS number 594-42-3 [en.gazfinder.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. PERCHLOROMETHYL MERCAPTAN | Occupational Safety and Health Administration [osha.gov]
- 7. Perchloromethyl mercaptan, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. PERCHLOROMETHYL MERCAPTAN [training.itcilo.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthetic method of perchloromethyl mercaptan - Eureka | Patsnap [eureka.patsnap.com]
- 11. Perchloromethylmercaptan synthesis - chemicalbook [chemicalbook.com]
